molecular formula C9H14ClN3O2S B2453104 Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride CAS No. 2445786-60-5

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Cat. No.: B2453104
CAS No.: 2445786-60-5
M. Wt: 263.74
InChI Key: GXADHXOKTUMNOD-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-3-2-4-10-5-6;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADHXOKTUMNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by methylation and subsequent reaction with piperidine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Conditions Reagents Product Reference
Acidic (reflux, 6–8 hrs)HCl (6M), H₂O/ethanol (1:1)5-Piperidin-3-yl-1,3,4-thiadiazole-2-carboxylic acid;hydrochloride
Basic (room temp, 12 hrs)NaOH (2M), H₂O/methanol (1:1)5-Piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate sodium salt

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water or hydroxide on the ester carbonyl, followed by elimination of methanol and proton transfer .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient C-2 and C-5 positions of the thiadiazole ring are susceptible to nucleophilic substitution, enabling derivatization.

Reagents Conditions Product Reference
Hydrazine hydrateEthanol, reflux, 4 hrs5-Piperidin-3-yl-1,3,4-thiadiazole-2-carbohydrazide;hydrochloride
Primary amines (e.g., aniline)DMF, 80°C, 8 hrsN-Aryl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamides

Key Observation :
Substitution at C-2 is favored due to the electron-withdrawing effect of the adjacent sulfur atom, as demonstrated in analogous thiadiazole systems .

Schiff Base Formation

The piperidine amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases, expanding structural diversity.

Carbonyl Compound Conditions Product Reference
BenzaldehydeEthanol, RT, 24 hrs5-Piperidin-3-yl-N-benzylidene-1,3,4-thiadiazole-2-carboxylate;hydrochloride
AcetophenoneGlacial AcOH, reflux, 6 hrs5-Piperidin-3-yl-N-(1-phenylethylidene)-1,3,4-thiadiazole-2-carboxylate

Mechanistic Pathway :
The primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield the imine .

Oxidation and Reduction Reactions

The piperidine ring and thiadiazole core participate in redox transformations.

Reaction Type Reagents Product Reference
Oxidation (N-oxidation)H₂O₂, AcOH, 50°C, 3 hrs5-Piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate N-oxide;hydrochloride
Reduction (thiadiazole ring)NaBH₄, MeOH, RT, 2 hrsPartially saturated thiadiazoline derivative

Structural Impact :
N-Oxidation enhances water solubility, while ring reduction alters electronic properties for targeted bioactivity .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrilimines or azides to form polyheterocycles.

Dipolarophile Conditions Product Reference
NitriliminesEthanol, triethylamine, RTTriazolo[5,1-b] thiadiazine fused derivatives
AzidesCu(I) catalyst, 60°C, 12 hrs1,2,3-Triazole-linked thiadiazole-piperidine hybrids

Mechanistic Note :
The thiadiazole’s sulfur atom acts as a dipolarophile, facilitating cycloaddition with in situ-generated nitrilimines .

Functionalization via Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation.

Reagents Conditions Product Reference
Acetyl chlorideDCM, RT, 2 hrsN-Acetyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Methyl iodideK₂CO₃, DMF, 60°C, 6 hrsN-Methyl-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Application :
N-Alkylation improves metabolic stability, a key consideration in drug design .

Metal Complexation

The thiadiazole nitrogen and piperidine amine act as ligands for transition metals.

Metal Salt Conditions Complex Reference
CuCl₂Methanol, RT, 4 hrsOctahedral Cu(II) complex with enhanced antimicrobial activity
Zn(OAc)₂Ethanol, reflux, 3 hrsTetrahedral Zn(II) complex

Biological Relevance :
Metal complexes often exhibit enhanced bioactivity compared to parent ligands, as seen in antimicrobial assays .

Scientific Research Applications

Biological Activities

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride exhibits a range of biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Studies suggest that this compound may inhibit certain cancer cell lines by interfering with specific molecular targets involved in tumor growth pathways .
  • Anti-inflammatory and Analgesic Effects : The compound has been investigated for its potential to alleviate pain and reduce inflammation, which could be beneficial in treating chronic pain conditions.

Medicinal Chemistry

In medicinal chemistry, methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride serves as a building block for synthesizing more complex molecules. Its structural features allow it to function effectively in various organic reactions, contributing to the development of new therapeutic agents.

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of various derivatives of thiadiazoles including methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride against strains such as E. coli and S. aureus. The results indicated significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL .
  • Anticancer Activity Assessment :
    • Research conducted on several thiadiazole derivatives demonstrated substantial cytotoxic activity against HT29 colon cancer cells. Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride was among those tested, showing promising results that warrant further investigation into its mechanism of action against cancer cells .

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate: Similar structure but without the hydrochloride salt.

    2-Amino-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.

    1,3,4-Thiadiazole-2-thiol: A thiadiazole compound with a thiol group instead of a carboxylate.

Uniqueness

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and thiadiazole core make it a versatile compound for various applications, distinguishing it from other thiadiazole derivatives .

Biological Activity

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride features a piperidine ring and a thiadiazole moiety, which are known for their biological significance. The molecular formula is C11H14N4O2SC_{11}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 254.32 g/mol. The presence of these rings allows for various substituents that can enhance biological activity.

Overview of Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles, including methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride, exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism primarily involves cell cycle arrest and apoptosis induction.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that this compound displays potent anticancer activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
    • Another study reported that modifications to the piperidine ring enhanced the cytotoxic effects on lung cancer (A549) and ovarian cancer (SK-OV-3) cell lines .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt pathway . Additionally, it has been shown to inhibit the expression of matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical in cancer progression .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • In Vitro Antimicrobial Evaluation :
    • Studies have shown that methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride has effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 0.22 to 0.25 μg/mL for certain derivatives .
  • Mechanism of Action :
    • The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of thiadiazole derivatives:

Compound ModificationEffect on Activity
Substitution at C-5Enhances cytotoxicity against cancer cells
Piperidine Ring VariationsAlters lipophilicity and bioavailability
Presence of HalogensOften increases potency against specific cancer types

Studies suggest that modifications to the piperidine ring can significantly affect both anticancer and antimicrobial activities .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acid precursors, followed by esterification and hydrochloride salt formation. Key steps include:

Cyclization of a substituted thiosemicarbazide with a piperidine-containing carbonyl compound under acidic conditions to form the 1,3,4-thiadiazole core.

Methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄).

Salt formation via treatment with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride form.
Purity should be verified by HPLC (≥95%) and structural confirmation via 1^1H/13^{13}C NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
  • NMR : Confirm the piperidinyl proton environment (δ 3.1–3.5 ppm for piperidine CH₂ groups) and methyl ester resonance (δ 3.8 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 235.16 (free base) and [M-Cl]⁺ for the hydrochloride form .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data across studies?

  • Methodological Answer : Solubility variability may arise from differences in solvent polarity, temperature, or salt form. To resolve contradictions:

Standardized Protocols : Use USP buffers (pH 1.2–7.4) at 25°C and 37°C for comparative studies.

Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions, as particle size impacts apparent solubility .

Co-solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance dissolution for in vitro assays .

Q. What strategies are effective for optimizing biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying key substituents:

  • Piperidine Ring : Introduce substituents at the 3-position (e.g., methyl, halogen) to modulate lipophilicity and target binding .
  • Thiadiazole Core : Replace sulfur with oxygen (to form oxadiazole) and evaluate changes in enzyme inhibition potency .
  • Ester Group : Hydrolyze to the carboxylic acid derivative and assess pharmacokinetic properties (e.g., plasma stability) .

Q. How should stability studies be designed under varying storage and experimental conditions?

  • Methodological Answer : Stability depends on temperature, humidity, and pH:

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; acidic conditions may hydrolyze the ester group, requiring stabilization with cryoprotectants .
  • Long-Term Storage : Store at -20°C in airtight containers with desiccants to prevent hygroscopic degradation .

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